molecular formula C10H15BrClNO B2926585 2-(3-bromophenoxy)-N,N-dimethylethanamine;hydrochloride CAS No. 2309463-10-1

2-(3-bromophenoxy)-N,N-dimethylethanamine;hydrochloride

Cat. No. B2926585
CAS RN: 2309463-10-1
M. Wt: 280.59
InChI Key: VQZLCFTVLRSXFA-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N,N-dimethylethanamine; hydrochloride, also known as Venlafaxine hydrochloride, is a potent antidepressant drug that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is primarily used in the treatment of major depressive disorders, anxiety disorders, and panic disorders. Venlafaxine hydrochloride was first approved by the United States Food and Drug Administration (FDA) in 1993 and has since become one of the most commonly prescribed antidepressants worldwide.

Scientific Research Applications

1. Environmental Impact Studies

Research by Manasfi et al. (2015) investigated the degradation products of benzophenone-3, a UV filter found in sunscreens, in chlorinated seawater swimming pools. The study is significant for understanding the environmental impact of similar compounds, like 2-(3-bromophenoxy)-N,N-dimethylethanamine hydrochloride, in aquatic environments.

2. Metabolism and Toxicology Research

A study by Kanamori et al. (2002) focused on the in vivo metabolism of a related compound, providing insights into the metabolism pathways that could be relevant for 2-(3-bromophenoxy)-N,N-dimethylethanamine hydrochloride.

3. Water Treatment and Disinfection Byproducts

Xiang et al. (2020) explored the transformation of bromophenols during the chlorination process in water treatment, which is pertinent for understanding the behavior of compounds like 2-(3-bromophenoxy)-N,N-dimethylethanamine hydrochloride in similar processes.

4. Pharmacological Research

Research by Ogawa et al. (2002) on a novel 5-HT2A receptor antagonist showcases the pharmacological applications of bromophenol derivatives, which could include 2-(3-bromophenoxy)-N,N-dimethylethanamine hydrochloride.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with the human dopamine receptor d2 . This receptor plays a crucial role in the dopaminergic system, which is involved in reward, motivation, and motor control.

Mode of Action

Based on its structural similarity to other compounds, it may interact with the dopamine receptor d2 at its allosteric binding site . This interaction could potentially alter the receptor’s conformation and modulate its signaling pathway.

Pharmacokinetics

Similar compounds have been predicted to have good affinities and some pharmacokinetic parameters . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.

properties

IUPAC Name

2-(3-bromophenoxy)-N,N-dimethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-12(2)6-7-13-10-5-3-4-9(11)8-10;/h3-5,8H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZLCFTVLRSXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC(=CC=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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